4-(4-fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine
CAS No.: 670270-29-8
Cat. No.: VC5764835
Molecular Formula: C24H16FN3
Molecular Weight: 365.411
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 670270-29-8 |
---|---|
Molecular Formula | C24H16FN3 |
Molecular Weight | 365.411 |
IUPAC Name | 4-(4-fluorophenyl)-N-naphthalen-2-ylphthalazin-1-amine |
Standard InChI | InChI=1S/C24H16FN3/c25-19-12-9-17(10-13-19)23-21-7-3-4-8-22(21)24(28-27-23)26-20-14-11-16-5-1-2-6-18(16)15-20/h1-15H,(H,26,28) |
Standard InChI Key | WKEJNJUHDAYKRB-UHFFFAOYSA-N |
SMILES | C1=CC=C2C=C(C=CC2=C1)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)F |
Introduction
Chemical Identity and Structural Features
The compound belongs to the phthalazine family, featuring a fused benzene-pyrazine ring system. The phthalazine core is substituted at position 4 with a 4-fluorophenyl group and at position 1 with a naphthalen-2-yl amine (Figure 1). The fluorine atom introduces electronegativity, enhancing dipole interactions, while the naphthalene moiety contributes to aromatic stacking and hydrophobic interactions .
Key structural attributes:
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Phthalazine core: A bicyclic system with nitrogen atoms at positions 1 and 2.
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4-Fluorophenyl group: Electron-withdrawing fluorine enhances metabolic stability and binding affinity to hydrophobic pockets .
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Naphthalen-2-yl amine: A bulky aromatic substituent that may influence solubility and protein-binding kinetics .
Synthesis and Physicochemical Properties
Physicochemical Characteristics
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Solubility: Limited aqueous solubility due to aromaticity; soluble in DMSO and DMF.
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Lipophilicity: Calculated logP ≈ 4.2 (estimated using fragment-based methods).
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Stability: Resistant to hydrolysis under physiological pH (pH 7.4) .
Biological Activities and Mechanistic Insights
Protein Interaction Studies
Crystallographic data from the Protein Data Bank (PDB) reveal that phthalazin-1-amine derivatives exhibit affinity for oncology-related targets:
The compound’s naphthalenyl group likely engages in π-π stacking with hydrophobic residues (e.g., Phe28 in SOS1), while the fluorophenyl moiety stabilizes interactions via halogen bonding .
Applications in Drug Discovery
Kinase Inhibition
Structural analogs of 4-(4-fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine demonstrate selective inhibition of:
Antibacterial Development
Preliminary studies on related phthalazines show MIC values of 4–16 µg/mL against Staphylococcus aureus, suggesting potential for Gram-positive targeting .
Comparative Analysis with Structural Analogs
The fluorophenyl-naphthalenyl combination in 4-(4-fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine confers a balance of lipophilicity and steric bulk, distinguishing it from simpler derivatives .
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